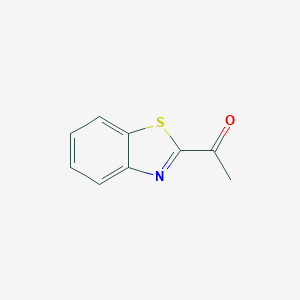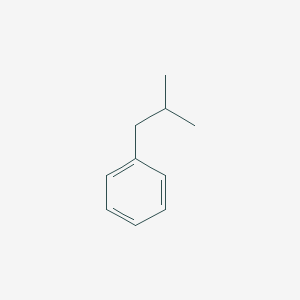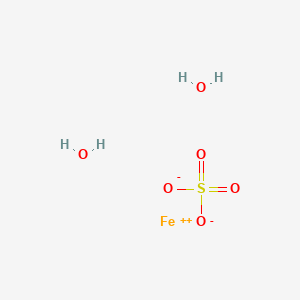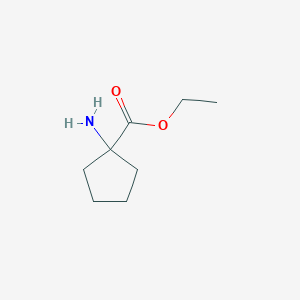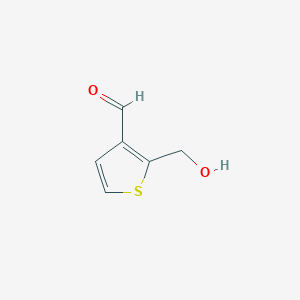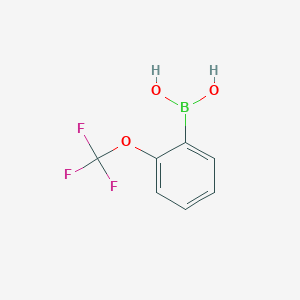
2-(Trifluoromethoxy)phenylboronic acid
Descripción general
Descripción
2-(Trifluoromethoxy)phenylboronic acid is a boronic acid derivative characterized by the presence of a trifluoromethoxy group (-OCF3) attached to the phenyl ring. This group is known for its electron-withdrawing properties, which can significantly influence the acidity and reactivity of the boronic acid. The trifluoromethoxy group's impact on the physicochemical and structural properties of phenylboronic acids has been a subject of interest in various studies .
Synthesis Analysis
The synthesis of trifluoromethylphenylboronic acids, including the 2-(trifluoromethoxy) isomer, typically involves the use of organometallic intermediates or direct functionalization of existing phenylboronic acids. For instance, the synthesis of 2-chloro-5-(trifluoromethyl)phenylboronic acid has been reported, which could potentially be modified to introduce the trifluoromethoxy group . The synthesis process is often characterized by the use of nuclear magnetic resonance (NMR) spectroscopy for structural verification .
Molecular Structure Analysis
The molecular structure of trifluoromethylphenylboronic acids has been elucidated using single-crystal X-ray diffraction (XRD) and NMR spectroscopy. These compounds tend to form hydrogen-bonded dimers with syn-anti conformation in the solid state. The trifluoromethyl group does not interact with the boronic moiety as a hydrogen bond acceptor or a lone-electron pair donor . The introduction of the trifluoromethoxy group can influence the molecular structure, as seen in the case of other isomers .
Chemical Reactions Analysis
Trifluoromethylphenylboronic acids are known for their resistance to protodeboronation, which is a common reaction where the boronic acid loses its boron atom. The presence of the trifluoromethyl group can increase the acidity of the meta and para isomers, which may affect their reactivity in chemical reactions . The ortho-substituted derivatives, such as 2,4-bis(trifluoromethyl)phenylboronic acid, have been used as catalysts in dehydrative condensation reactions, indicating the potential for 2-(trifluoromethoxy)phenylboronic acid to participate in similar reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethylphenylboronic acids are influenced by the presence of the trifluoromethyl group. The acidity of these compounds has been measured using spectrophotometric and potentiometric titrations, with the ortho isomer being the least acidic among the isomers . The introduction of the trifluoromethoxy group affects the acidity, which is crucial for their antibacterial activity and interaction with biological targets such as LeuRS enzymes .
Relevant Case Studies
Case studies involving trifluoromethylphenylboronic acids have demonstrated their potential in various applications. For example, 5-trifluoromethyl-2-formylphenylboronic acid has shown moderate antimicrobial activity against Candida albicans and higher activity against Aspergillus niger, Escherichia coli, and Bacillus cereus . Docking studies have suggested that these compounds can bind to the active site of LeuRS enzymes, providing insights into their mechanism of action . These findings highlight the relevance of trifluoromethylphenylboronic acids, including 2-(trifluoromethoxy)phenylboronic acid, in the development of new antibacterial agents.
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling Reactions
- Application Summary : The Suzuki-Miyaura cross-coupling reaction is a type of chemical reaction where a carbon-carbon bond is formed between two organic compounds. “2-(Trifluoromethoxy)phenylboronic acid” is used as a reagent in this reaction .
- Methods of Application : The reaction involves the use of a palladium catalyst and a base. The boronic acid acts as a nucleophile, transferring a group to the palladium catalyst .
- Results or Outcomes : The outcome of the reaction is the formation of a new carbon-carbon bond, which is a key step in the synthesis of many organic compounds .
Preparation of Imidazo[1,5-a]pyrido[3,2-e]pyrazines
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of imidazo[1,5-a]pyrido[3,2-e]pyrazines, which are orally active phosphodiesterase 10A inhibitors .
- Results or Outcomes : The outcome is the synthesis of imidazo[1,5-a]pyrido[3,2-e]pyrazines, which have potential applications in the treatment of various diseases .
Preparation of Imidazo[1,5-a]quinoxalines
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is also used in the preparation of imidazo[1,5-a]quinoxalines .
- Results or Outcomes : The outcome is the synthesis of imidazo[1,5-a]quinoxalines .
Preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes .
- Results or Outcomes : The outcome is the synthesis of 3-(5-arylbenzimidazol-2-yl)-1-oxa-2-azaspiro[4.5]decenes .
Preparation of Nitro-phenoxybenzoic Acid Derivatives
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of nitro-phenoxybenzoic acid derivatives .
- Results or Outcomes : The outcome is the synthesis of nitro-phenoxybenzoic acid derivatives .
Preparation of PA-824 Analogs
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used in the preparation of PA-824 analogs .
- Results or Outcomes : The outcome is the synthesis of PA-824 analogs .
Synthesis of Biologically Active Compounds
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” is used as a precursor in the synthesis of biologically active compounds .
- Results or Outcomes : The outcome is the synthesis of biologically active compounds, including multisubstituted purines for use as P2X7 antagonists in the treatment of pain, heteroaryl substituted tetrahydropyrroloijquinolinone derivatives as aldosterone synthase inhibitors, and fluorohydroquinolineethanol as a CETP inhibitor .
Antibacterial Activity
- Application Summary : “2-(Trifluoromethoxy)phenylboronic acid” has been studied for its antibacterial activity .
- Results or Outcomes : The outcome is the synthesis of compounds with potential antibacterial activity. Docking studies showed possible interactions of the investigated compounds with LeuRS of Escherichia coli. The antibacterial potency of studied boronic acids in vitro were evaluated against Escherichia coli and Bacillus cereus .
Synthesis of PA-824 Analogs
Safety And Hazards
Propiedades
IUPAC Name |
[2-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O3/c9-7(10,11)14-6-4-2-1-3-5(6)8(12)13/h1-4,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIJCNTOYZPKURP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380411 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethoxy)phenylboronic acid | |
CAS RN |
175676-65-0 | |
| Record name | 2-(Trifluoromethoxy)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60380411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Trifluoromethoxy)phenylboronic Acid (contains varying amounts of Anhydride) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

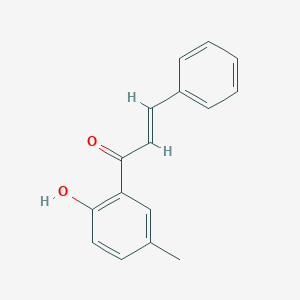
![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)
